An In-Depth Technical Guide to the Chemical Properties of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid
An In-Depth Technical Guide to the Chemical Properties of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established principles of fluorine chemistry to present a robust profile. The strategic incorporation of both a fluorine atom and a trifluoromethoxy group onto the phenylpropionic acid scaffold suggests a molecule designed for enhanced metabolic stability, modified acidity, and increased lipophilicity, all critical parameters in the optimization of pharmacokinetic and pharmacodynamic profiles. This document will delve into its structural features, predicted physicochemical properties, probable synthetic pathways, expected analytical characterization, and a forward-looking perspective on its metabolic and toxicological profile.
Introduction: The Rationale for Fluorination in Drug Design
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to fine-tune the physicochemical and biological properties of drug candidates. Specifically, the trifluoromethoxy (-OCF3) group has gained prominence as a metabolically stable bioisostere for the more labile methoxy group. Its inclusion can significantly enhance lipophilicity and metabolic stability by shielding against oxidative demethylation by cytochrome P450 enzymes.[1]
The subject of this guide, 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid, represents a sophisticated example of this strategy. The presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring is anticipated to profoundly influence its acidity, lipophilicity, and metabolic fate, making it a compelling candidate for further investigation in drug development programs.
Molecular Structure and Identification
The foundational step in understanding the chemical behavior of a compound is a thorough analysis of its structure.
IUPAC Name: 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propanoic acid
Chemical Formula: C₁₀H₈F₄O₃
Molecular Weight: 264.16 g/mol
Chemical Structure:
Caption: Chemical structure of the title compound.
Key Structural Features:
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Propionic Acid Side Chain: Provides the carboxylic acid functionality, which is crucial for its acidic nature and potential for salt formation and hydrogen bonding.
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Phenyl Ring: The aromatic core to which the functional groups are attached.
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Fluorine Atom (C5 position): A single fluorine substituent that will influence the electronic properties of the aromatic ring.
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Trifluoromethoxy Group (C2 position): A highly lipophilic and metabolically robust group that significantly impacts the molecule's overall properties.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point (°C) | Solid at room temperature | Most phenylpropionic acids and their fluorinated derivatives are solids at ambient temperatures.[2] The presence of fluorine and a trifluoromethoxy group is likely to result in a crystalline solid. |
| Boiling Point (°C) | > 300 (decomposes) | Carboxylic acids often have high boiling points due to strong intermolecular hydrogen bonding. Decomposition before boiling is common for such compounds. |
| Aqueous Solubility | Low | The trifluoromethoxy group is known to significantly increase lipophilicity, thereby reducing aqueous solubility.[3] While the carboxylic acid moiety enhances water solubility, the overall molecule is expected to be poorly soluble in water, especially at acidic pH. |
| pKa | 3.5 - 4.5 | The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups will increase the acidity of the carboxylic acid compared to unsubstituted phenylpropionic acid (pKa ≈ 4.8). The exact value will depend on the interplay of their electronic effects. |
| LogP (Octanol/Water) | 3.0 - 4.0 | The trifluoromethoxy group is a strong contributor to lipophilicity. This predicted LogP range suggests good membrane permeability, a desirable trait for many drug candidates. |
Synthesis and Manufacturing
While a specific, published synthesis for 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid has not been identified, a plausible and efficient synthetic route can be designed based on established organofluorine chemistry and standard organic transformations. A likely precursor would be a suitably substituted bromobenzene derivative.
Proposed Retrosynthetic Analysis
Caption: Proposed retrosynthetic analysis.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Bromo-5-fluoro-2-(trifluoromethoxy)benzene This starting material can be synthesized from commercially available precursors, potentially involving diazotization and Sandmeyer-type reactions on a substituted aniline, followed by trifluoromethoxylation.[4]
Step 2: Palladium-Catalyzed Heck Coupling
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To a solution of 1-bromo-5-fluoro-2-(trifluoromethoxy)benzene (1.0 eq) and an acrylate ester (e.g., ethyl acrylate, 1.2 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq).
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Add a base (e.g., triethylamine, 2.0 eq).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or GC-MS).
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After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the corresponding cinnamate ester.
Step 3: Reduction of the Cinnamate Ester
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Dissolve the purified ester from Step 2 in a suitable solvent (e.g., ethanol or methanol).
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Add a hydrogenation catalyst (e.g., 10% Pd/C).
-
Subject the mixture to hydrogenation (e.g., using a balloon filled with H₂ or a Parr hydrogenator) at room temperature until the double bond is saturated (monitored by TLC or ¹H NMR).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
Step 4: Hydrolysis to the Carboxylic Acid
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Dissolve the saturated ester from Step 3 in a mixture of a suitable solvent (e.g., THF or ethanol) and water.
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Add a base (e.g., LiOH or NaOH, 2-3 eq).
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Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
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Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid.
Analytical and Spectroscopic Characterization
The structural elucidation and purity assessment of 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid would rely on a combination of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Aromatic protons will appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm), showing coupling to each other and to the ¹⁹F nucleus. - The two methylene groups of the propionic acid chain will appear as distinct triplets or more complex multiplets in the aliphatic region (δ 2.5-3.5 ppm). - The carboxylic acid proton will be a broad singlet, typically downfield (δ > 10 ppm), and may be exchangeable with D₂O. |
| ¹³C NMR | - The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.[5] - The carbons of the phenyl ring will show characteristic shifts and C-F couplings. - The carbonyl carbon of the carboxylic acid will be observed in the range of δ 170-180 ppm. |
| ¹⁹F NMR | - Two distinct signals are expected: one for the fluorine atom on the phenyl ring and another for the trifluoromethoxy group. The trifluoromethoxy group will appear as a singlet, while the aromatic fluorine will show couplings to nearby protons. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be observable, confirming the molecular weight. - Characteristic fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially cleavage of the propionic acid side chain. |
| High-Performance Liquid Chromatography (HPLC) | - A well-defined peak should be observed on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or trifluoroacetic acid). This technique is ideal for assessing purity. |
Metabolic and Toxicological Considerations
Direct metabolic and toxicological studies on 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid are not publicly available. However, insights can be drawn from the behavior of related fluorinated compounds.
Metabolic Stability
The trifluoromethoxy group is known to be significantly more resistant to oxidative metabolism compared to a methoxy group.[1] This is due to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms, which deactivates the adjacent C-O bond towards enzymatic cleavage by cytochrome P450 enzymes.[6] The fluorine atom on the phenyl ring can also block a potential site of metabolism. Therefore, it is anticipated that 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid will exhibit enhanced metabolic stability, a desirable characteristic for drug candidates as it can lead to a longer half-life and improved bioavailability. Phase II metabolism, such as glucuronidation of the carboxylic acid, is a likely metabolic pathway.
Toxicological Profile
The toxicological profile of this compound has not been determined. As a general consideration for highly fluorinated compounds, concerns related to per- and polyfluoroalkyl substances (PFAS) may be raised. However, it is crucial to note that the structure of 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid is distinct from legacy PFAS like PFOA and PFOS. Any assessment of its toxicological potential would require dedicated in vitro and in vivo studies. In silico toxicological prediction tools can provide preliminary assessments of potential liabilities such as mutagenicity, carcinogenicity, and organ toxicity.[7][8][9][10]
Applications and Future Directions
3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid is a valuable building block for the synthesis of more complex molecules in drug discovery. The combination of its structural features suggests its potential utility in developing novel therapeutics where enhanced metabolic stability and specific lipophilicity are desired. Future research should focus on:
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Definitive Synthesis and Characterization: A peer-reviewed, scalable synthesis and full analytical characterization of the compound are necessary to make it readily available for research.
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Pharmacological Screening: Evaluation in a variety of biological assays to identify potential therapeutic targets.
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In Vitro ADME Studies: Determination of its metabolic stability in liver microsomes and hepatocytes, as well as its permeability and potential for drug-transporter interactions.
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Preliminary Safety Assessment: In vitro cytotoxicity and genotoxicity assays to provide an initial understanding of its safety profile.
Conclusion
3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid stands as a molecule of considerable interest, embodying key principles of modern medicinal chemistry. While direct experimental data remains elusive, a comprehensive understanding of its likely chemical properties can be extrapolated from the well-documented behavior of its constituent functional groups and related analogs. Its predicted enhanced metabolic stability and modulated physicochemical properties make it a compelling scaffold for the development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a scientifically grounded framework to guide future investigation into this promising compound.
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